5-Benzyl 2-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate
Overview
Description
5-Benzyl 2-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate is a heterocyclic compound that features a fused pyrazolo-pyrazine ring system. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both benzyl and ethyl ester groups contributes to its unique chemical properties and reactivity.
Scientific Research Applications
Chemistry
In chemistry, 5-Benzyl 2-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
Medicinally, derivatives of this compound could be investigated for their potential as therapeutic agents. The pyrazolo[1,5-a]pyrazine core is known to exhibit various biological activities, including anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given its heterocyclic structure.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl 2-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting from a suitable precursor such as ethyl acetoacetate, the pyrazole ring can be formed through a cyclization reaction with hydrazine hydrate.
Formation of the Pyrazine Ring: The pyrazole intermediate is then reacted with an appropriate dihalide, such as 1,2-dibromoethane, under basic conditions to form the pyrazine ring.
Esterification: The resulting compound is esterified with benzyl bromide and ethyl bromide in the presence of a base like potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to accommodate large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl 2-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Comparison with Similar Compounds
Similar Compounds
- 5-Benzyl 2-ethyl 6,7-dihydropyrazolo[3,4-b]pyrazine-2,5(4H)-dicarboxylate
- 5-Benzyl 2-ethyl 6,7-dihydropyrazolo[4,3-c]pyrazine-2,5(4H)-dicarboxylate
Uniqueness
Compared to similar compounds, 5-Benzyl 2-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate is unique due to its specific ring fusion and substitution pattern. This uniqueness can lead to different chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-O-benzyl 2-O-ethyl 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-2-23-16(21)15-10-14-11-19(8-9-20(14)18-15)17(22)24-12-13-6-4-3-5-7-13/h3-7,10H,2,8-9,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGVGSQLABWIKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2CCN(CC2=C1)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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